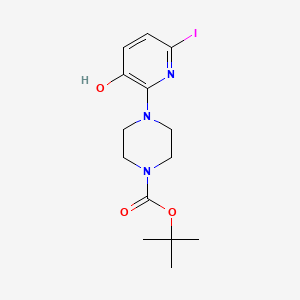

3-Hydroxy-6-iodo-2-(4-tert-butoxycarbonylpiperazin-1-yl)-pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-6-iodo-2-(4-tert-butoxycarbonylpiperazin-1-yl)-pyridine is a useful research compound. Its molecular formula is C14H20IN3O3 and its molecular weight is 405.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Hydroxy-6-iodo-2-(4-tert-butoxycarbonylpiperazin-1-yl)-pyridine (CAS No. 1824063-25-3) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a hydroxyl group, an iodine atom, and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Molecular Structure

- Molecular Formula : C14H20IN3O3

- Molecular Weight : 405.23 g/mol

- CAS Number : 1824063-25-3

| Property | Value |

|---|---|

| Molecular Formula | C14H20IN3O3 |

| Molecular Weight | 405.23 g/mol |

| Purity | >95% |

| Synonyms | 1-Piperazinecarboxylic acid, 4-(3-hydroxy-6-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown moderate antibacterial activity against Staphylococcus aureus, suggesting a potential application in treating bacterial infections .

Case Study: Antibacterial Evaluation

In a study evaluating various pyridine derivatives, it was found that certain modifications could enhance the antibacterial efficacy against Gram-positive bacteria. The introduction of specific substituents on the pyridine ring improved the binding affinity to bacterial targets, which could be relevant for the design of new antibiotics based on the structure of this compound .

Antifungal and Antiviral Potential

Although limited data is available specifically for this compound, related pyridine derivatives have been investigated for antifungal and antiviral activities. The structural characteristics of pyridines often contribute to their ability to interact with various biological targets, making them candidates for further research in these areas.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.

- Disruption of Membrane Integrity : Some derivatives affect the integrity of microbial cell membranes, leading to cell lysis.

- Interference with Biofilm Formation : Studies indicate that certain pyridine derivatives can inhibit biofilm formation in bacteria, which is crucial for treating chronic infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxyl Group | Enhances solubility and interaction with biological targets |

| Iodine Substitution | May enhance lipophilicity and cellular uptake |

| Piperazine Moiety | Potentially increases binding affinity to target proteins |

Properties

Molecular Formula |

C14H20IN3O3 |

|---|---|

Molecular Weight |

405.23 g/mol |

IUPAC Name |

tert-butyl 4-(3-hydroxy-6-iodopyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H20IN3O3/c1-14(2,3)21-13(20)18-8-6-17(7-9-18)12-10(19)4-5-11(15)16-12/h4-5,19H,6-9H2,1-3H3 |

InChI Key |

UNHBFMNYSVAPGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)I)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.